molecular formula C14H14O3S B14660882 Phenyl 2,4-dimethylbenzene-1-sulfonate CAS No. 41480-00-6

Phenyl 2,4-dimethylbenzene-1-sulfonate

Cat. No.: B14660882
CAS No.: 41480-00-6
M. Wt: 262.33 g/mol
InChI Key: RVZPNKMMVPCXBG-UHFFFAOYSA-N
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Description

Phenyl 2,4-dimethylbenzene-1-sulfonate is a sulfonate ester characterized by a phenyl group bonded to the sulfonate (-SO₃-) moiety, with the sulfonic acid group attached to a 2,4-dimethyl-substituted benzene ring. Sulfonate esters like this are typically used in organic synthesis as alkylating agents or intermediates due to their reactivity in nucleophilic substitution reactions.

Properties

CAS No.

41480-00-6

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

phenyl 2,4-dimethylbenzenesulfonate

InChI

InChI=1S/C14H14O3S/c1-11-8-9-14(12(2)10-11)18(15,16)17-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

RVZPNKMMVPCXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,4-dimethylbenzene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dimethylbenzene (also known as xylene) with sulfur trioxide or chlorosulfonic acid, followed by the reaction with phenol to form the desired sulfonate ester. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 2,4-dimethylbenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then esterified with phenol under controlled conditions to produce the final compound. The process may include purification steps such as distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Aromatic Substitution: The sulfonate group can be displaced by nucleophiles under specific conditions, leading to the formation of substituted aromatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or the aromatic ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or amines are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while nucleophilic substitution can produce various substituted aromatic compounds.

Scientific Research Applications

Phenyl 2,4-dimethylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl 2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The aromatic ring provides stability and allows for interactions with other molecules, contributing to its overall effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfonate Esters vs. Sulfones
  • Phenyl 2,4-Dimethylbenzene-1-Sulfonate contains a sulfonate ester group (-SO₃-Ph), while sulfones (e.g., 4-Chlorophenyl Methyl Sulfone , CAS BD23328) feature a sulfonyl group (-SO₂-) .
  • Key Differences :
    • Reactivity : Sulfonate esters are more reactive toward nucleophilic attack due to the leaving group ability of the sulfonate anion. Sulfones are less reactive in such contexts.
    • Electron Effects : The electron-withdrawing sulfonate group in the former enhances electrophilic substitution on the aromatic ring, whereas sulfones exhibit weaker electron withdrawal.
Comparison with Benzoate Esters
  • Phenyl Benzoate (CAS 93-99-2) is a carboxylate ester (Ph-O-CO-Ph) . Unlike sulfonate esters, benzoates are less reactive in nucleophilic substitution due to the stability of the carboxylate leaving group.
  • Structural Impact : The 2,4-dimethyl substitution in this compound introduces steric hindrance and electron-donating effects, which may alter solubility and reactivity compared to unsubstituted analogs.

Molecular and Physical Properties

Table 1: Molecular Data Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* C₁₃H₁₂O₃S 248.29 2,4-dimethyl, phenyl
4-Chlorophenyl Methyl Sulfone C₇H₇ClO₂S 190.65 4-chloro, methyl
Phenyl Benzoate C₁₃H₁₀O₂ 198.22 None (unsubstituted)

*Inferred based on structural analogs.

Key Observations :
  • The 2,4-dimethyl substitution increases molecular weight and steric bulk compared to simpler sulfonates or benzoates.
  • Chlorine in 4-Chlorophenyl Methyl Sulfone introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.

Spectroscopic Differentiation

As demonstrated in , ¹H and ¹³C-NMR are critical for distinguishing structural analogs:

  • In Pestalafuranone F (3), alkylation of an oxymethine to a methylene unit caused significant upfield shifts (ΔδH −2.25 ppm; ΔδC −41.4 ppm) . Similarly, the 2,4-dimethyl substitution in this compound would produce distinct NMR signals (e.g., methyl protons at δH ~2.3 ppm and aromatic protons split by substituents).

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